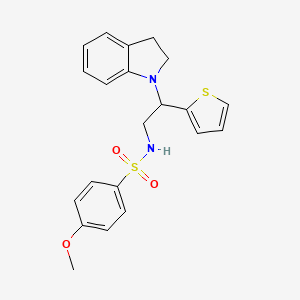

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol with 4-bromobenzyl bromide and anhydrous potassium carbonate in N,N-dimethylformamide. The mixture is stirred at room temperature for 12 hours .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2, has been reported .Applications De Recherche Scientifique

Antimicrobial and Anticancer Properties

Compounds with 1,3,4-thiadiazole cores, including structures similar to N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide, have been extensively investigated for their biological activities. The 1,3,4-thiadiazole moiety is recognized for its role in pharmacology due to its pharmacological scaffold. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have shown significant biological activities, including DNA protective abilities against oxidative mixtures and strong antimicrobial activity against various bacterial strains. Compounds featuring this core have exhibited cytotoxicity on cancer cell lines such as PC-3 and MDA-MB-231, highlighting their potential as anticancer agents (Gür et al., 2020).

Photochemical and Photophysical Properties

The synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, containing the 1,3,4-thiadiazole unit, have unveiled their promising photochemical and photophysical properties. These properties are particularly useful for photodynamic therapy applications in cancer treatment. The high singlet oxygen quantum yield and good fluorescence properties of these compounds underscore their potential as Type II photosensitizers, offering a pathway for targeted cancer therapeutics (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Methodologies and Chemical Reactions

The compound and related structures have been subjects of studies focusing on synthetic methodologies and novel chemical reactions. For instance, the oxidative dimerization of thiobenzamides, a process closely related to the synthesis pathways of thiadiazoles, has been reported to yield 1,2,4-thiadiazoles under environmentally benign conditions. These findings not only highlight efficient synthetic routes but also the potential for developing new materials with unique properties (Aggarwal & Hooda, 2021).

Mechanistic Insights and Structural Analysis

Research on the condensation reactions of thiobenzamides and N-substituted thioureas leading to 1,2,4-thiadiazole derivatives has provided valuable mechanistic insights. These studies emphasize the role of dimethyl sulfoxide, halide ions, and acidic catalysts in facilitating the reactions, offering a deeper understanding of the chemical processes involved in the formation of thiadiazole derivatives (Forlani & Boga, 2002).

Propriétés

IUPAC Name |

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O3S2/c1-24-13-7-8-14(15(9-13)25-2)16(23)20-17-21-22-18(27-17)26-10-11-3-5-12(19)6-4-11/h3-9H,10H2,1-2H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBXJLCMEWNHEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2926227.png)

![N-[4-({(E)-2-cyano-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]ethenyl}amino)phenyl]acetamide](/img/structure/B2926236.png)

![(4As,7aR)-1,2,3,4,4a,6,7,7a-octahydropyrrolo[3,4-b]pyridin-5-one;hydrochloride](/img/structure/B2926237.png)

![2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate](/img/structure/B2926239.png)

![4-[(3-Bromobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2926242.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2926243.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2926246.png)